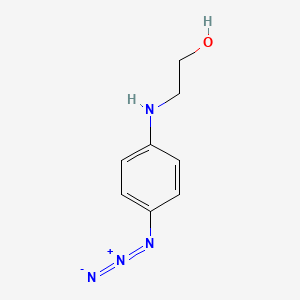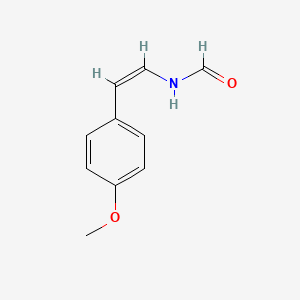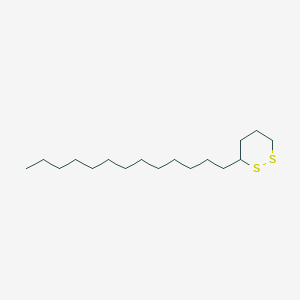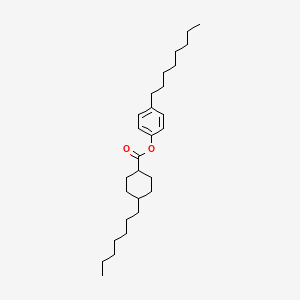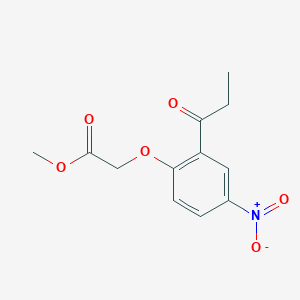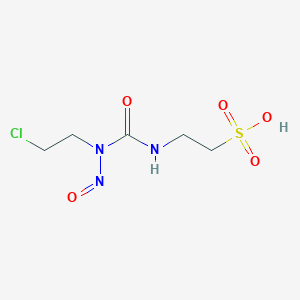
11-(Trimethylsilyl)undec-10-yn-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-(Trimethylsilyl)undec-10-yn-1-ol is a chemical compound with the molecular formula C14H28OSi. It is characterized by the presence of a trimethylsilyl group attached to an undecyn-1-ol backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(Trimethylsilyl)undec-10-yn-1-ol typically involves the reaction of undec-10-yn-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
Undec-10-yn-1-ol+Trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity through the use of advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
11-(Trimethylsilyl)undec-10-yn-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products
Oxidation: Formation of 11-(Trimethylsilyl)undec-10-ynal or 11-(Trimethylsilyl)undec-10-ynoic acid.
Reduction: Formation of 11-(Trimethylsilyl)undec-10-en-1-ol or 11-(Trimethylsilyl)undecane.
Substitution: Formation of various substituted undec-10-yn-1-ol derivatives.
Scientific Research Applications
11-(Trimethylsilyl)undec-10-yn-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(Trimethylsilyl)undec-10-yn-1-ol involves its reactivity with various molecular targets. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing the reactive hydroxyl and alkyne groups. These functional groups can then participate in further chemical transformations, leading to the formation of various products.
Comparison with Similar Compounds
Similar Compounds
10-Undecyn-1-ol: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
10-Undecen-1-ol: Contains a double bond instead of a triple bond, leading to different reactivity and applications.
11-Hydroxy-1-undecene: Similar structure but without the trimethylsilyl group, affecting its chemical properties.
Uniqueness
11-(Trimethylsilyl)undec-10-yn-1-ol is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and other research applications.
Properties
CAS No. |
113308-95-5 |
|---|---|
Molecular Formula |
C14H28OSi |
Molecular Weight |
240.46 g/mol |
IUPAC Name |
11-trimethylsilylundec-10-yn-1-ol |
InChI |
InChI=1S/C14H28OSi/c1-16(2,3)14-12-10-8-6-4-5-7-9-11-13-15/h15H,4-11,13H2,1-3H3 |
InChI Key |
XNPZFWIODJUYMZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CCCCCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


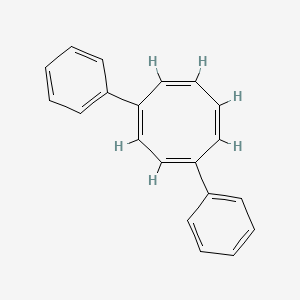

![(NE)-N-[2,3-bis(hydroxyimino)inden-1-ylidene]hydroxylamine](/img/structure/B14295578.png)

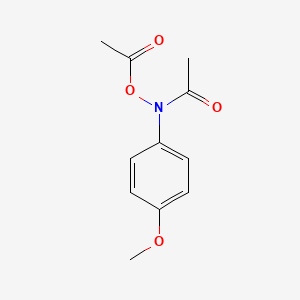
![3-[(Prop-2-yn-1-yl)oxy]butan-1-ol](/img/structure/B14295606.png)
